2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol
Overview
Description
2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol is a trifunctional building block used for chemical probe synthesis . It contains a light-activated diazirine, an alkyne tag, and a hydroxyl synthetic handle . When appended to a ligand or pharmacophore through its hydroxyl linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .
Molecular Structure Analysis
The molecular formula of 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol is C7H10N2O . The molecular weight is 138.17 g/mol . The InChI string is InChI=1S/C7H10N2O/c1-2-3-4-7 (5-6-10)8-9-7/h1,10H,3-6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol include a density of 1.08 g/mL . The compound is in liquid form and is stored at a temperature of -20°C .Scientific Research Applications
Extraction of Alcohols from Water : Research by Chapeaux et al. (2008) in "Green Chemistry" discusses the increased demand for ethanol as a commercial transportation fuel and explores efficient methods for separating alcohols like ethanol from water using ionic liquids, which has implications for industrial processing of ethanol and other similar compounds (Chapeaux et al., 2008).
Peptide Photoaffinity Reagents : A study by Shih and Bayley (1985) in "Analytical Biochemistry" details the synthesis of a carbene-yielding amino acid for incorporation into peptide photoaffinity reagents. This research is significant for understanding the molecular interactions in biological systems and designing probes for studying these interactions (Shih & Bayley, 1985).
Photo-affinity Labeling : Kumar and Young (2009) in "Bioorganic & Medicinal Chemistry" discuss the design and synthesis of a novel photo-affinity probe. This probe is used for identifying the molecular structure of the target of a bioactive compound, which is critical in drug discovery and molecular biology (Kumar & Young, 2009).
Cryoultramicrotomy : Richter (1994) in the "Journal of Microscopy" presents the use of mixtures including ethanol for cryoultramicrotomy, a technique used in the preparation of thin sections of biological samples for microscopy. This study highlights the importance of ethanol in sample preparation in microscopic studies (Richter, 1994).
Conversion of Ethanol to Higher Alcohols : Li et al. (2018) in "Microporous and Mesoporous Materials" report on the synthesis of acidic and basic bifunctional catalysts for the conversion of ethanol to 1-butanol, showing potential for the effective use of bioethanol as a renewable fuel (Li et al., 2018).
Chemical Synthesis and Reactions : Several other studies focus on the chemical reactions involving ethanol and related compounds, exploring their mechanisms, synthesis processes, and applications in various fields, including pharmaceuticals, fuel production, and industrial solvents.
properties
IUPAC Name |
2-(3-but-3-ynyldiazirin-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-4-7(5-6-10)8-9-7/h1,10H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIZSJAOOMXKDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278943 | |
Record name | 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol | |
CAS RN |
1450754-41-2 | |
Record name | 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450754-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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